2-(p-Bromophenoxy)ethanol

Description

Significance in Organic Synthesis and Medicinal Chemistry

The primary significance of 2-(4-Bromophenoxy)ethanol lies in its utility as a synthetic intermediate. pure-synth.com It serves as a starting material for the synthesis of more complex molecules. For instance, it has been used in the preparation of lithium 2-(4-lithiophenoxy)ethoxide. pure-synth.comsigmaaldrich.comsigmaaldrich.com This reactivity allows for its incorporation into larger, more intricate molecular frameworks.

In the field of medicinal chemistry, derivatives of 2-(4-Bromophenoxy)ethanol are of particular interest. The core structure can be modified to produce compounds with potential biological activities. For example, it has been used to prepare aryl-substituted diazabicyclononenecarboxamides, which have been investigated as potent renin inhibitors. pure-synth.com The bromine atom on the phenyl ring is a key feature, as it can be replaced through various chemical reactions to introduce different functional groups, thereby altering the biological properties of the resulting molecules. The ether linkage and the terminal hydroxyl group also offer sites for chemical modification, further expanding the diversity of accessible compounds.

Overview of Structural Motifs and Research Interest

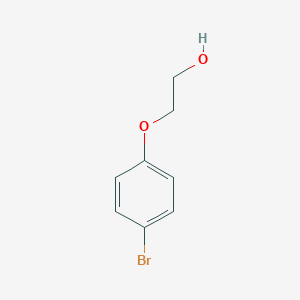

The research interest in 2-(4-Bromophenoxy)ethanol is largely due to its distinct structural motifs. The molecule consists of a 4-bromophenyl group, an ether linkage, and a primary alcohol.

The 4-bromophenyl group is an important structural feature. The presence of the bromine atom, a halogen, on the aromatic ring influences the electronic properties of the molecule and provides a reactive site for cross-coupling reactions, a powerful tool in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

The primary alcohol (-CH2OH) group is a versatile functional group that can undergo a wide range of chemical transformations, such as oxidation to aldehydes or carboxylic acids, and esterification. This allows for the attachment of various other molecular fragments, making it a key handle for building more complex structures.

The combination of these structural elements in a relatively simple molecule makes 2-(4-Bromophenoxy)ethanol a valuable and versatile platform for the development of new compounds with potential applications in various areas of chemical and biological research. The ability to selectively modify different parts of the molecule allows chemists to fine-tune its properties for specific purposes.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIOGYCRGNHDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188299 | |

| Record name | 2-(p-Bromophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34743-88-9 | |

| Record name | 2-(4-Bromophenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34743-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-Bromophenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034743889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34743-88-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(p-Bromophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-bromophenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-Bromophenoxy)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD2YCE83WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 4 Bromophenoxy Ethanol and Its Derivatives

Direct Synthesis Approaches

The most straightforward methods for synthesizing 2-(4-Bromophenoxy)ethanol involve the direct formation of the ether linkage. These approaches are often favored for their simplicity and scalability.

Etherification Reactions involving 4-Bromophenol (B116583) and Haloethanol Precursors

The Williamson ether synthesis is a cornerstone of organic chemistry and a primary method for preparing ethers like 2-(4-Bromophenoxy)ethanol. masterorganicchemistry.com This nucleophilic substitution reaction involves the deprotonation of a phenol, in this case, 4-bromophenol, to form a more nucleophilic phenoxide ion. wvu.edu The phenoxide then attacks an alkyl halide, such as a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol), in an SN2 reaction to form the desired ether. masterorganicchemistry.com

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to facilitate the formation of the sodium or potassium 4-bromophenoxide intermediate. wvu.edugordon.edu The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side reactions. The reaction of 4-methylphenol with chloroacetic acid in the presence of aqueous NaOH at 90-100°C is an example of the conditions that can be adapted for this synthesis. gordon.edu

Table 1: Key Aspects of Williamson Ether Synthesis for 2-(4-Bromophenoxy)ethanol

| Feature | Description |

|---|---|

| Reactants | 4-Bromophenol and a 2-haloethanol (e.g., 2-chloroethanol, 2-bromoethanol). |

| Base | A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to deprotonate the phenol. wvu.edugordon.edu |

| Mechanism | The reaction proceeds via an SN2 mechanism where the 4-bromophenoxide ion acts as the nucleophile. masterorganicchemistry.com |

| Reaction Conditions | Typically involves heating the reactants in a suitable solvent. gordon.edu |

Microwave-Assisted Synthesis for Related Phenoxy Ethers

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov This method offers several advantages over conventional heating, including significantly reduced reaction times, improved yields, and often milder reaction conditions. researchgate.net While specific studies on the microwave-assisted synthesis of 2-(4-Bromophenoxy)ethanol are not prevalent, the principles have been successfully applied to the synthesis of various related phenoxy ethers and other heterocyclic compounds. nih.govresearchgate.net

For instance, microwave irradiation has been effectively used in the Hantzsch thiazole (B1198619) synthesis in ethanol (B145695), leading to good yields of thiazole derivatives. researchgate.net Similarly, the microwave-assisted synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones from substituted aldehydes and other precursors has been demonstrated to be highly efficient. nih.gov These examples suggest that a similar approach could be developed for the rapid and efficient synthesis of 2-(4-Bromophenoxy)ethanol. The reaction of various substituted aromatic aldehydes with other reagents under microwave irradiation in glacial acetic acid has been shown to produce high yields of the desired products in a short time. nih.gov

Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of phenoxy ethanols is of significant interest, particularly for applications in pharmaceuticals and materials science. Asymmetric synthesis provides a route to enantiomerically pure compounds.

Asymmetric Reduction Strategies for Bromophenyl Ethanol Scaffolds

A key strategy for accessing chiral derivatives related to 2-(4-Bromophenoxy)ethanol involves the asymmetric reduction of a prochiral ketone, such as a substituted 4-bromoacetophenone. This reduction yields a chiral alcohol that can be a precursor to the final product. Biocatalysis, using whole microbial cells or isolated enzymes, is a prominent method for achieving high enantioselectivity in these reductions. ftb.com.hrtandfonline.com

Various microorganisms, including species of Debaryomyces hansenii, Saccharomyces cerevisiae, and Rhodotorula glutinis, have been successfully employed as biocatalysts for the asymmetric reduction of substituted acetophenones. tandfonline.comtandfonline.comcapes.gov.br These biocatalytic reductions often produce chiral secondary alcohols with high enantiomeric excess (ee). For example, Debaryomyces hansenii P1 has been shown to reduce substituted acetophenones to the corresponding optically active secondary alcohols with up to 99% ee and high conversion rates. tandfonline.com The stereochemical outcome of these bioreductions is often governed by Prelog's rule. ftb.com.hr

Table 2: Biocatalysts for Asymmetric Reduction of Substituted Acetophenones

| Biocatalyst | Substrate Example | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Debaryomyces hansenii P1 | 3-Methoxyacetophenone | (R)-1-(3-methoxyphenyl)ethanol | >99% | tandfonline.com |

| Rhodotorula glutinis (immobilized) | Acetophenone | (S)-1-Phenylethanol | >99% | capes.gov.br |

| Saccharomyces cerevisiae | α-Haloacetophenones | (R)-Halohydrins | High | ftb.com.hr |

Catalytic Approaches in Alcohol Derivative Synthesis

Catalytic methods offer efficient and often more environmentally friendly routes to the synthesis of ethers and other alcohol derivatives. These approaches can involve a wide range of catalyst systems.

Complex Catalyst Systems for Cyclic Ether and Phenol Derivative Reactions

The synthesis of ethers from alcohols and phenols can be achieved through various catalytic systems, including both homogeneous and heterogeneous catalysts. magtech.com.cn Acid-catalyzed dehydration of alcohols is a classic method for forming symmetrical ethers, though it often requires harsh conditions. nih.gov More advanced catalytic systems aim for milder reaction conditions and greater substrate scope.

For the synthesis of unsymmetrical ethers, catalytic cross-coupling of two different alcohols has been developed. nih.gov For instance, trifluoroacetic acid (TFA) has been reported as an effective catalyst for the cross-coupling of benzylic alcohols with various alkyl alcohols, yielding a diverse range of unsymmetrical ethers with high efficiency. nih.gov Furthermore, the alkylation of phenols can be catalyzed by both acid and base systems, with acid-base synergistic catalysis being a favorable approach for green synthesis under mild conditions. magtech.com.cn The reaction of phenols with alcohols in the presence of a strong acid can yield phenyl ethers. magtech.com.cn While not specifically detailing the synthesis of 2-(4-Bromophenoxy)ethanol, these catalytic principles are directly applicable to its formation from 4-bromophenol and ethanol or a derivative thereof.

Chemical Reactivity and Functionalization of 2 4 Bromophenoxy Ethanol Core

Derivatization at the Hydroxyl Group

The primary alcohol functionality is a key site for derivatization, readily undergoing reactions typical of hydroxyl groups, such as deprotonation to form alkoxides and substitution reactions to yield ethers and esters.

The hydroxyl proton of 2-(4-bromophenoxy)ethanol is acidic enough to be removed by strong bases, leading to the formation of a corresponding alkoxide. The reaction with organolithium reagents or lithium metal can generate a lithium alkoxide. For instance, 2-(4-bromophenoxy)ethanol has been utilized in the synthesis of lithium 2-(4-lithiophenoxy)ethoxide. sigmaaldrich.com The general formation of lithium alkoxides from alcohols can be achieved by reaction with lithium metal, which produces the lithium alkoxide and hydrogen gas. amasci.net Alternatively, strong bases like sodium hydride (NaH) or potassium hydride (KH) can be used to deprotonate the alcohol, forming the alkoxide in an irreversible reaction. samaterials.com These alkoxides are potent nucleophiles and strong bases, making them valuable intermediates for subsequent reactions, such as Williamson ether synthesis. axiomchem.com

The reaction to form a simple lithium alkoxide from an alcohol is as follows: 2 R-OH + 2 Li → 2 R-OLi + H₂ amasci.net

This reactivity is fundamental for activating the hydroxyl group for further functionalization.

The nucleophilic character of the hydroxyl group, particularly after being converted to its alkoxide form, allows for straightforward alkylation and acylation reactions. Reagents such as propargyl bromide, allyl bromide, and bromoacetates are common electrophiles used to introduce new functional moieties.

Propargyl Bromide: The introduction of a propargyl group (an alkynyl moiety) is a common strategy to prepare molecules for "click" chemistry or for further elaboration via coupling reactions. The reaction of an alcohol with propargyl bromide, typically in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone (B3395972) or ethanol (B145695), yields the corresponding propargyl ether. researchgate.net This Williamson ether synthesis provides a direct route to functionalize the hydroxyl end of 2-(4-bromophenoxy)ethanol.

Allyl Bromide: Similar to propargylation, allylation introduces a versatile allyl group. The reaction of an alcohol with allyl bromide can be performed under basic conditions to yield an allyl ether. researchgate.net This functional group can undergo a variety of subsequent transformations, including oxidation, reduction, and addition reactions across the double bond.

Bromoacetates: Esterification of the hydroxyl group can be achieved using bromoacetates. For example, reacting an alcohol with bromoacetic acid or its derivatives, such as ethyl bromoacetate (B1195939), under appropriate conditions forms a bromoacetate ester. google.comorgsyn.org This reaction introduces an ester linkage with a terminal bromine atom, which can serve as a handle for further nucleophilic substitution reactions.

| Reagent | Functional Group Introduced | General Reaction Conditions | Product Type |

|---|---|---|---|

| Propargyl Bromide | Propargyl (-CH₂C≡CH) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone/Ethanol) researchgate.net | Propargyl Ether |

| Allyl Bromide | Allyl (-CH₂CH=CH₂) | Base (e.g., KOH), Two-phase medium researchgate.net | Allyl Ether |

| Bromoacetic Acid / Bromoacetyl Halide | Bromoacetyl (-C(O)CH₂Br) | Acid catalysis or conversion to acid halide google.com | Bromoacetate Ester |

Transformations Involving the Bromoaryl Moiety

The bromine atom attached to the phenyl ring is a versatile functional group, primarily enabling transformations through cross-coupling reactions or, under specific conditions, nucleophilic aromatic substitution.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The bromoaryl moiety of 2-(4-bromophenoxy)ethanol is a suitable substrate for this reaction, allowing for the direct attachment of alkyne groups to the aromatic core. While aryl iodides are more reactive, aryl bromides readily participate in the coupling, often requiring slightly elevated temperatures. wikipedia.org

A relevant example is the domino intermolecular Sonogashira coupling of alkyl 2-(2-bromophenoxy)acetates with terminal acetylenes, which leads to the formation of 2,3-disubstituted benzo[b]furans. organic-chemistry.org This demonstrates the utility of the bromophenoxy scaffold in palladium-catalyzed cross-coupling reactions to build more complex heterocyclic systems.

| Component | Typical Example | Function |

|---|---|---|

| Aryl Halide | Aryl Bromide (e.g., 2-(4-Bromophenoxy)ethanol) | Electrophilic partner |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for the coupling cycle libretexts.org |

| Copper Co-catalyst | CuI | Activates the alkyne wikipedia.org |

| Base | Amine (e.g., Triethylamine, Diethylamine) | Neutralizes HX byproduct, acts as solvent organic-chemistry.org |

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. While a simple bromobenzene (B47551) ring is not highly activated for SₙAr, related heterocyclic systems containing a bromoaryl moiety can be more susceptible.

Oxidation and Reduction Pathways of Related Alcohol and Carbonyl Analogues

The ethanol side chain of 2-(4-bromophenoxy)ethanol and its corresponding carbonyl derivatives can undergo standard oxidation and reduction reactions.

Oxidation: Primary alcohols like 2-(4-bromophenoxy)ethanol can be oxidized to the corresponding aldehyde, 2-(4-bromophenoxy)acetaldehyde, and further to the carboxylic acid, 2-(4-bromophenoxy)acetic acid. The choice of oxidizing agent determines the product. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), are often used to stop the oxidation at the aldehyde stage. A study on the related compound (2-bromophenoxy)ethanol demonstrated its oxidation to form an ester product, which involves an intermediate aldehyde. rsc.org

Reduction: The carbonyl group of an aldehyde or ketone analogue, such as 2-(4-bromophenoxy)acetaldehyde, can be reduced back to the primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Furthermore, studies have shown the successful reduction of related bromoaryl ketones, like 1-(4-bromophenyl)ethanone, to the corresponding secondary alcohol using reagents such as N-heterocyclic carbene borane (B79455) in the presence of acetic acid. nih.gov This indicates that the bromoaryl moiety is stable under these reductive conditions.

| Transformation | Starting Material Analogue | Typical Reagent(s) | Product Analogue |

|---|---|---|---|

| Oxidation | 2-(Bromophenoxy)ethanol rsc.org | Pyridinium Chlorochromate (PCC) | 2-(Bromophenoxy)acetaldehyde |

| Reduction | 4-Bromobenzaldehyde nih.gov | NHC-Borane, Acetic Acid | (4-Bromophenyl)methanol |

| Reduction | 1-(4-Bromophenyl)ethanone nih.gov | NHC-Borane, Acetic Acid | 1-(4-Bromophenyl)ethanol |

Oxidation of Substituted Phenylethanols to Phenylethanones

The oxidation of primary alcohols to aldehydes or ketones is a crucial transformation in organic chemistry. For the conversion of 2-(4-bromophenoxy)ethanol to its corresponding ketone, 2-(4-bromophenoxy)acetophenone, a mild oxidizing agent such as Pyridinium Chlorochromate (PCC) is effective. masterorganicchemistry.comlibretexts.org PCC is known for its selectivity in oxidizing primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation to carboxylic acids, which can occur with stronger oxidizing agents. masterorganicchemistry.comchemistrysteps.com

The reaction is typically carried out in an anhydrous organic solvent, most commonly dichloromethane (B109758) (CH2Cl2), to prevent the formation of the hydrate (B1144303) from the aldehyde product, which could lead to over-oxidation. chemistrysteps.comorganic-synthesis.com The general procedure involves dissolving the alcohol in dichloromethane and adding PCC, often with an adsorbent material like Celite to simplify the workup by adsorbing the tar-like byproducts. organic-synthesis.comorganic-chemistry.org The reaction is usually stirred at room temperature for a few hours. organic-synthesis.com

General Reaction Scheme:

Detailed Research Findings:

A typical experimental procedure for the oxidation of a primary alcohol like 2-(4-bromophenoxy)ethanol using PCC would involve the slow addition of a solution of the alcohol in dichloromethane to a suspension of PCC and Celite in the same solvent. organic-synthesis.com An excess of PCC, typically around 1.2 to 1.5 equivalents, is used to ensure complete conversion of the starting material. organic-synthesis.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). organic-synthesis.com Upon completion, the reaction mixture is filtered to remove the solid byproducts, and the resulting solution is worked up to isolate the desired ketone.

Interactive Data Table: Oxidation of 2-(4-Bromophenoxy)ethanol

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product |

| 2-(4-Bromophenoxy)ethanol | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH2Cl2) | Room Temperature | 2-4 hours | 2-(4-Bromophenoxy)acetophenone |

Reduction of Ketones to Secondary Alcohols

The reduction of ketones to secondary alcohols is a fundamental reaction in organic synthesis. For the reduction of 2-(4-bromophenoxy)acetophenone to 1-(4-bromophenoxy)-2-phenylethanol, sodium borohydride (NaBH4) is a commonly used and effective reducing agent. blogspot.comresearchgate.net It is a mild and selective reagent that readily reduces aldehydes and ketones but does not typically affect less reactive carbonyl groups like esters under standard conditions. organic-chemistry.org

The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol. blogspot.com The procedure involves dissolving the ketone in the alcohol solvent and then adding sodium borohydride, often portion-wise, while controlling the temperature, typically with an ice bath, as the reaction can be exothermic. blogspot.com An excess of sodium borohydride is used to ensure the complete reduction of the ketone. blogspot.com

General Reaction Scheme:

Detailed Research Findings:

A standard laboratory procedure for the reduction of a ketone like 2-(4-bromophenoxy)acetophenone involves dissolving the ketone in ethanol and cooling the solution in an ice bath. blogspot.com Sodium borohydride is then added in small portions to manage the exothermic nature of the reaction. The reaction mixture is typically stirred for a period at room temperature to ensure completion. blogspot.com The progress of the reaction can be monitored by TLC. scribd.com Following the reaction, the excess sodium borohydride is quenched, often by the careful addition of a dilute acid. blogspot.com The product is then extracted from the reaction mixture using an organic solvent.

Interactive Data Table: Reduction of 2-(4-Bromophenoxy)acetophenone

| Reactant | Reagent | Solvent | Temperature | Product |

| 2-(4-Bromophenoxy)acetophenone | Sodium Borohydride (NaBH4) | Methanol or Ethanol | 0 °C to Room Temperature | 1-(4-Bromophenoxy)-2-phenylethanol |

Structure Activity Relationship Sar Studies of 2 4 Bromophenoxy Ethanol Derivatives

Conformational Analysis and Molecular Recognition

The three-dimensional arrangement of a molecule, or its conformation, is pivotal in determining how it interacts with biological targets such as enzymes and receptors. In the case of 2-(4-Bromophenoxy)ethanol derivatives, conformational analysis reveals how the spatial orientation of the bromophenyl group, the ether linkage, and the ethanol (B145695) moiety affects molecular recognition.

The introduction of fluorine atoms into the molecular structure has emerged as a powerful strategy for conformational design with a minimal steric footprint. researchgate.net For instance, the replacement of hydrogen atoms with fluorine in the alkoxyaryl group can alter the conformational preferences of macrocycles incorporating this moiety. researchgate.net Studies on a fluorinated macrocyclic analog of a 2-(4-bromophenoxy)-2,2-difluoro-ethanol derivative showed that while the major conformation exhibited a trans amide bond, it was in equilibrium with a minor cis amide conformation. This was not observed in the non-fluorinated counterpart, highlighting the significant influence of fluorination on the molecule's three-dimensional structure. researchgate.net

Impact of Substituent Modifications on Biological Activity

Bromophenyl Group Role in Molecular Interactions

The 4-bromophenyl group is a key structural feature in many biologically active compounds, and its role extends beyond simply providing a bulky aromatic substituent. The bromine atom, being electron-withdrawing, can influence the electronic properties of the phenyl ring and enhance the stability of reaction intermediates. This halogen atom can participate in halogen bonding, a type of non-covalent interaction that can be critical for ligand-receptor binding.

In the context of enzyme inhibition, the bromophenyl moiety can enhance the binding affinity and specificity of a molecule for its target. For instance, in a series of pyrimidine-based endothelin receptor antagonists, the 5-(4-bromophenyl) group was a common feature among active compounds. Docking studies of apixaban (B1684502) derivatives, which are Factor Xa inhibitors, have shown that the bromophenyl group can be involved in crucial interactions within the active site of the enzyme. sci-hub.se

Furthermore, the presence of the bromine atom provides a reactive handle for further chemical modifications through reactions like Suzuki coupling, allowing for the synthesis of a diverse library of analogs for SAR studies. Comparative analyses with analogs containing other halogens, such as chlorine or fluorine, have revealed differences in binding affinity and metabolic stability, which are critical considerations in the drug design process. nih.gov

Influence of Alkyl Chain Length and Functionalization

The nature of the alkyl chain attached to the phenoxy group, including its length and the presence of other functional groups, significantly modulates the biological and physicochemical properties of 2-(4-Bromophenoxy)ethanol derivatives.

Studies on homologous series of herbicidal ionic liquids derived from phenoxy acids have demonstrated a clear correlation between the length of the alkyl substituent and biological activity. researchgate.netresearchgate.net Generally, an increase in the alkyl chain length leads to changes in properties such as density, viscosity, and hydrophobicity. researchgate.net For certain herbicidal compounds, a longer alkyl chain can enhance efficacy, which is often attributed to improved surface activity and better assimilation by the target plant. researchgate.net However, there is often an optimal chain length, as excessively long chains can sometimes lead to reduced activity. researchgate.net

Functionalization of the alkyl chain introduces further opportunities for modulating activity. For example, the hydroxyl group in the ethanol moiety of 2-(4-Bromophenoxy)ethanol can participate in hydrogen bonding, which is a crucial interaction for binding to many biological targets. This hydroxyl group can also be a site for further chemical modification, such as oxidation to an aldehyde or carboxylic acid, or esterification to produce derivatives with different properties. The introduction of other functional groups, such as thioethers or amides, can lead to analogs with distinct biological profiles, including enhanced fungicidal or enzyme inhibitory properties. nih.gov

Chiral Recognition in Bioactive Analogs

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology and molecular recognition. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the two enantiomers.

For derivatives of 2-(4-Bromophenoxy)ethanol that contain a stereocenter, the separation and biological evaluation of individual enantiomers are crucial. researchgate.net For example, in a study of chiral 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide, a high-performance liquid chromatography (HPLC) method was developed to separate the (R) and (S) enantiomers. researchgate.net Although in this particular case, the pharmacokinetic study revealed that the enantiomers were non-stereoselective in their absorption rate, this is not always the case. researchgate.net

In many instances, one enantiomer is significantly more active or has a better safety profile than the other. For example, in a series of chiral pyridazin-3(2H)-ones, the N-formyl peptide receptors showed a preference for the R-(-)-forms over the S-(+)-enantiomers. nih.gov The process of chiral recognition is often studied using techniques like chiral HPLC and chiroptical methods such as circular dichroism, which can help in assigning the absolute configuration of each enantiomer. nih.gov Understanding the stereochemical requirements for biological activity is a critical aspect of SAR studies and is essential for the development of safe and effective chiral drugs.

Pharmacological and Biological Applications of 2 4 Bromophenoxy Ethanol Derivatives

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority, and derivatives of 2-(4-Bromophenoxy)ethanol have been explored for their potential to combat bacterial and fungal pathogens.

Antibacterial Efficacy Against Gram-Positive (e.g., S. aureus) and Gram-Negative (e.g., E. coli) Strains

While direct studies on the antibacterial activity of 2-(4-Bromophenoxy)ethanol derivatives against specific strains like Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) are limited in publicly available research, the broader class of phenoxyethanol (B1677644) compounds has demonstrated antibacterial properties. For instance, phenoxyethanol itself is known to be effective against Pseudomonas aeruginosa. nih.gov The inclusion of a bromine atom on the phenoxy ring is a common strategy in medicinal chemistry to enhance antimicrobial potency. Halogenation can increase lipophilicity, facilitating passage through bacterial cell membranes, and can also influence electronic properties that may be crucial for interacting with bacterial targets. However, specific data, including minimum inhibitory concentration (MIC) values, for 2-(4-Bromophenoxy)ethanol derivatives against S. aureus and E. coli are not yet well-documented in the scientific literature.

Antifungal Properties (e.g., against Candida spp.) and Action Mode

Anticancer Potential

The exploration of novel chemical scaffolds for anticancer drug development is a continuous effort. Derivatives of 2-(4-Bromophenoxy)ethanol have been considered within this context, with a focus on their cytotoxic effects and potential to interfere with key signaling pathways in cancer cells.

Cytotoxic Activity in Cancer Cell Lines (e.g., HepG2, MCF-7)

There is a growing body of research on the anticancer activities of bromophenol derivatives, which are naturally occurring compounds found in marine organisms. nih.govresearchgate.net These studies have indicated that certain bromophenols possess cytotoxic activity. However, specific data on the cytotoxic effects of 2-(4-Bromophenoxy)ethanol derivatives in human liver cancer (HepG2) and breast cancer (MCF-7) cell lines are not extensively reported in the current body of scientific literature. The evaluation of the half-maximal inhibitory concentration (IC50) values for these specific derivatives in these particular cell lines would be a critical step in assessing their anticancer potential.

Receptor Tyrosine Kinase Inhibition

Receptor tyrosine kinases (RTKs) are crucial mediators of cell signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. While there is no direct evidence in the available literature to suggest that 2-(4-Bromophenoxy)ethanol derivatives specifically inhibit receptor tyrosine kinases, the general principle of targeting these enzymes with small molecules is well-established in cancer therapy. The structural features of these derivatives, including the aromatic ring and the ether linkage, could potentially allow them to fit into the ATP-binding pocket of certain kinases. However, dedicated enzymatic assays and molecular modeling studies would be necessary to explore this hypothesis.

Anti-inflammatory Investigations

Chronic inflammation is a key component of numerous diseases, and the development of new anti-inflammatory agents is of great therapeutic importance. Some bromophenol derivatives have been investigated for their anti-inflammatory activity. nih.gov The mechanism of action for anti-inflammatory compounds often involves the inhibition of pro-inflammatory enzymes or signaling pathways. While the potential for 2-(4-Bromophenoxy)ethanol derivatives to exert anti-inflammatory effects is an area of interest, specific studies and data from in vitro or in vivo models are not currently available in the public domain. Future research could explore the effects of these compounds on inflammatory markers and pathways.

Cyclooxygenase Enzyme (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is inducible and significantly upregulated at sites of inflammation. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. researchgate.net The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to provide anti-inflammatory relief with fewer gastrointestinal side effects associated with COX-1 inhibition. nih.govmdpi.com

Derivatives containing a 4-bromophenyl moiety have shown promise as selective COX-2 inhibitors. A notable example is the 4-bromophenyl derivative SC-558, which demonstrates a remarkable 1900-fold selectivity for COX-2 over COX-1. nih.gov Research into novel phenoxy acetic acid derivatives has also yielded compounds with significant anti-inflammatory effects. For instance, compounds 5f and 7b from one study showed potent in vivo inhibition of paw thickness and weight in carrageenan-induced paw edema models. nih.gov These compounds also effectively lowered the levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE-2). nih.gov Similarly, studies on 1,4-benzoxazine derivatives found that compounds with a biphenyl-like structure were effective COX-2 inhibitors. Specifically, compounds 3e , 3f , 3r , and 3s exhibited optimal COX-2 inhibition with IC50 values ranging from 0.57 to 0.72 μM. rsc.org

Table 1: COX-2 Inhibition by Selected Phenyl Derivatives

| Compound | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | In vivo Anti-inflammatory Activity (% Inhibition of Paw Edema) |

|---|---|---|---|

| SC-558 | Data not specified | ~1900 | Data not specified |

| Compound 5f | Data not specified | Data not specified | 63.35% (thickness), 68.26% (weight) |

| Compound 7b | Data not specified | Data not specified | 46.51% (thickness), 64.84% (weight) |

| Compound 3e | 0.57 | 242.4 | Data not specified |

| Compound 3f | 0.61 | 226.5 | Data not specified |

| Celecoxib (Reference) | 0.30 | >303 | 49.81% |

Enzyme Inhibition and Receptor Modulation

Microbial DNA-Gyrase Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and controlling DNA topology. nih.govnih.gov Its absence in higher eukaryotes makes it an attractive and validated target for the development of new antibacterial agents. nih.govresearchgate.net Quinolones are a well-known class of antibiotics that target DNA gyrase. nih.gov

Research has demonstrated that derivatives incorporating a 4-bromophenyl group can act as potent DNA gyrase inhibitors. A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and evaluated for their biological activity. nih.gov Among them, compound 3k was found to strongly inhibit Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov This compound also exhibited promising antibacterial activity against B. subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL, which was more potent than the commercial antibiotic penicillin. nih.gov

Another study focused on 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives. nih.govacs.org Compounds 5 and 6b from this series showed effective antibacterial activity against S. aureus, with MIC values of 49.04 and 38.64 μM, respectively. nih.govacs.org These findings highlight the potential of the 4-bromophenyl scaffold in designing novel antibacterial agents that function through the inhibition of microbial DNA gyrase. nih.gov

Table 2: DNA Gyrase Inhibition and Antibacterial Activity of 4-Bromophenyl Derivatives

| Compound | Target Organism/Enzyme | Activity (IC50) | Antibacterial Activity (MIC) |

|---|---|---|---|

| Compound 3k | S. aureus DNA gyrase | 0.15 µg/mL | Data not specified |

| B. subtilis DNA gyrase | 0.25 µg/mL | 0.78 µg/mL | |

| Compound 5 | S. aureus | Data not specified | 49.04 µM |

| Compound 6b | S. aureus | Data not specified | 38.64 µM |

Sphingosine (B13886) Kinase Inhibition

Sphingosine kinases (SphK), existing in two isoforms (SphK1 and SphK2), are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). nih.gov S1P is a critical signaling molecule involved in numerous cellular processes, including cell growth, proliferation, and survival. nih.gov Consequently, SphK has become a viable target for pharmacological intervention in various diseases, including cancer. nih.govmdpi.com

The development of isoform-selective SphK inhibitors is an active area of research. Structure-activity relationship (SAR) studies have identified key structural features necessary for potent and selective inhibition. While direct studies on 2-(4-bromophenoxy)ethanol derivatives are limited, research on structurally related compounds provides valuable insights. For example, a potent SphK2 inhibitor, compound 6 (SLM6031434 ), features an oxygen heteroatom linking an alkyl chain to a phenyl ring, a structure reminiscent of the phenoxyethanol core. nih.gov This compound demonstrated a Ki value of 0.4 μM and a 50-fold selectivity for SphK2 over SphK1. nih.gov Further modifications led to the discovery of compound 14c (SLP9101555 ), a potent SphK2 inhibitor with a Ki of 90 nM and 200-fold selectivity over SphK1. acs.org These findings suggest that the phenoxy scaffold could be a promising starting point for designing novel SphK inhibitors.

Table 3: Inhibition of Sphingosine Kinase by Structurally Related Compounds

| Compound | Target Isoform | Inhibition Constant (Ki) | Selectivity (Fold preference for SphK2) |

|---|---|---|---|

| SLR080811 (4) | SphK2 | 1.3 µM | ~9 |

| SLM6031434 (6) | SphK2 | 0.4 µM | 50 |

| SLP9101555 (14c) | SphK2 | 90 nM | 200 |

Serotonin (B10506) Receptor Ligand Properties

Serotonin (5-hydroxytryptamine, 5-HT) is a major neurotransmitter that modulates a vast number of physiological and psychological processes through its interaction with a large family of receptors. nih.gov These receptors are significant targets for therapeutic agents used in the treatment of various central nervous system disorders. nih.gov

The structural features of 2-(4-bromophenoxy)ethanol derivatives suggest they could potentially interact with serotonin receptors. The general structure of many serotonin receptor ligands, particularly long-chain arylpiperazines, consists of an aryl group, a spacer, and a terminus. acnp.org The aryl group is often a substituted phenyl ring. For instance, the presence of a 2-methoxyphenyl group on the piperazine (B1678402) ring has been shown to impart 5-HT1A antagonist activity in certain derivatives. acnp.org While specific research on the serotonin receptor binding properties of 2-(4-bromophenoxy)ethanol derivatives is not extensively documented, the presence of the substituted phenoxy moiety provides a rationale for future investigation into their potential as ligands for various 5-HT receptor subtypes. The exploration of this activity could open new avenues for the development of novel therapeutics for neurological and psychiatric conditions.

Other Biological Activities

Antioxidant Properties

Antioxidants are compounds that can neutralize free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Oxidative stress is implicated in the pathogenesis of many chronic diseases. semanticscholar.org Phenolic compounds, including bromophenols, are well-known for their antioxidant capabilities, which are often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical. researchgate.net

Derivatives of 2-(4-bromophenoxy)ethanol have been shown to possess significant antioxidant properties. A study on a 4H-chromene derivative, 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide (A9) , which contains the 2-(4-bromophenoxy) moiety, demonstrated significant antioxidant effects. nih.gov The study evaluated various biochemical parameters in colon tissue and found that the A9 ligand had notable antioxidant properties across different doses. nih.gov

Natural bromophenols isolated from marine sources, such as red algae, have also been extensively studied for their antioxidant activities. semanticscholar.orgnih.gov Synthetic derivatives of these natural products have been evaluated using various assays, including DPPH• and ABTS•+ scavenging activity tests. semanticscholar.org Benzylic acid-derived bromophenols were found to be effective scavengers of both DPPH• and ABTS•+ radicals when compared to standard antioxidants like BHA, BHT, and Trolox. semanticscholar.org This body of research underscores the potential of the bromophenoxy structure as a key pharmacophore for the development of potent antioxidant agents.

Table 4: Antioxidant Activity of a 2-(4-Bromophenoxy) Derivative

| Compound | Assay/Model | Observed Effect |

|---|---|---|

| Compound A9 | In vivo biochemical parameters (SOD, CAT, MDA, GSH) in colon tissue | Significant antioxidant properties at various doses |

Antiviral Activity of 2-(4-Bromophenoxy)ethanol Derivatives

While research specifically detailing the antiviral properties of direct derivatives of 2-(4-Bromophenoxy)ethanol is not extensively available in publicly accessible scientific literature, studies on structurally related compounds containing a bromophenoxy moiety have demonstrated notable antiviral activity. These findings suggest a potential avenue for the development of novel antiviral agents based on this chemical scaffold.

A significant area of investigation has been the synthesis and evaluation of uracil (B121893) derivatives incorporating a bromophenoxy group. In one such study, a series of 1-[ω-(4-bromophenoxy)alkyl]-3-naphthalenylmethyl uracil derivatives were synthesized and tested for their efficacy against human cytomegalovirus (HCMV). nih.govnih.gov HCMV is a prevalent herpesvirus that can cause severe disease, particularly in immunocompromised individuals and newborns. nih.gov The current treatments for HCMV infections are often associated with significant side effects and the emergence of drug-resistant viral strains, highlighting the urgent need for new therapeutic options. nih.gov

The research focused on creating hybrid molecules that combine the structural features of a bromophenoxyalkane with a substituted uracil base. The rationale behind this approach was to explore how modifications in the linker length (the alkyl chain) and the nature of the substituent at the N3 position of the uracil ring would influence the antiviral activity.

Detailed Research Findings

The investigation revealed that the length of the alkyl chain connecting the 4-bromophenoxy group to the uracil ring played a crucial role in the antiviral activity. Among the synthesized compounds, those with a five-methylene-group bridge exhibited the most potent anti-HCMV activity. nih.govnih.gov This suggests that a specific spatial orientation and flexibility of the molecule are necessary for effective interaction with the viral target.

Furthermore, the study explored the impact of different aromatic substituents at the N3 position of the uracil ring. Derivatives featuring naphthalen-1-ylmethyl, naphthalen-2-ylmethyl, and 1-bromonaphthalen-2-ylmethyl groups were synthesized and evaluated. The results indicated that the presence and position of these bulky aromatic groups significantly modulated the antiviral efficacy.

The most active compound identified in this series was a 1-[5-(4-bromophenoxy)pentyl]-3-(naphthalen-1-ylmethyl)uracil derivative. This compound demonstrated high anti-cytomegalovirus activity in vitro. nih.govnih.gov

While these findings are promising, it is important to note that other synthesized derivatives within the same study, such as those with different alkyl chain lengths or alternative aromatic substituents, showed lower or no significant antiviral activity. This underscores the specific structure-activity relationship (SAR) that governs the anti-HCMV potential of this class of compounds.

The table below summarizes the key structural features of the synthesized derivatives and their observed activity against Human Cytomegalovirus.

| Compound Type | Alkyl Chain Length (n) | N3-Substituent | Antiviral Activity against HCMV |

| 1-[ω-(4-bromophenoxy)alkyl]-3-(naphthalen-1-ylmethyl)uracil derivatives | 5 | Naphthalen-1-ylmethyl | High |

| 1-[ω-(4-bromophenoxy)alkyl]-3-(naphthalen-2-ylmethyl)uracil derivatives | Varied | Naphthalen-2-ylmethyl | Moderate to Low |

| 1-[ω-(4-bromophenoxy)alkyl]-3-(1-bromonaphthalen-2-ylmethyl)uracil derivatives | Varied | 1-Bromonaphthalen-2-ylmethyl | Moderate to Low |

It is crucial to emphasize that this research was conducted on derivatives of 1-[ω-(bromophenoxy)alkyl]uracil and not directly on derivatives of 2-(4-Bromophenoxy)ethanol. However, the presence of the 4-bromophenoxy moiety as a key structural component in these active compounds suggests that derivatives of 2-(4-Bromophenoxy)ethanol could also be promising candidates for future antiviral drug discovery and development. Further research is warranted to synthesize and evaluate the antiviral activity of direct derivatives of 2-(4-Bromophenoxy)ethanol to fully explore their therapeutic potential.

Computational Chemistry and Theoretical Studies of 2 4 Bromophenoxy Ethanol and Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com It is widely employed in drug design to understand how a ligand, such as a derivative of 2-(4-bromophenoxy)ethanol, might interact with a biological target, typically a protein or enzyme. nih.gov

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. For analogs of 2-(4-bromophenoxy)ethanol, such as phenoxyacetamide derivatives, docking studies have been used to elucidate binding modes with specific enzymes. These simulations can identify key intermolecular interactions, including:

Hydrogen Bonds: The hydroxyl group (-OH) and the ether oxygen in 2-(4-bromophenoxy)ethanol and its analogs can act as hydrogen bond acceptors or donors, forming crucial connections with amino acid residues in the target's active site.

Hydrophobic Interactions: The bromophenyl ring is hydrophobic and can engage in favorable interactions with nonpolar residues of the protein.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

For instance, in studies of similar bromophenyl-containing compounds, docking simulations have successfully predicted binding conformations and energies, helping to rationalize the compounds' biological activity. dergipark.org.trcsfarmacie.cz The results from these simulations are typically ranked by binding energy scores (measured in kcal/mol), where a lower score indicates a more favorable binding interaction. This information is critical for optimizing lead compounds to enhance their potency and selectivity. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgyoutube.com It is a popular and effective tool for calculating molecular properties and has been applied to study compounds structurally related to 2-(4-bromophenoxy)ethanol. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are commonly used to determine these energy values. For a close analog, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, these values have been computed, providing a representative example of the electronic characteristics of this class of compounds. nih.gov From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω).

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -9.01 | - |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.95 | - |

| HOMO-LUMO Energy Gap | ΔE | 5.06 | ELUMO - EHOMO |

| Chemical Hardness | η | 2.53 | (ELUMO - EHOMO) / 2 |

| Chemical Potential | µ | -6.48 | (EHOMO + ELUMO) / 2 |

| Electrophilicity Index | ω | 8.30 | µ2 / (2η) |

Data sourced from a DFT study on the analog N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide. nih.gov

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize molecules in a crystal lattice. nih.goviucr.org This analysis maps the electron distribution of a molecule within a crystal, allowing for the decomposition of the crystal packing into specific types of contacts and their relative contributions.

For compounds containing bromophenyl groups, Hirshfeld analysis reveals the significance of various non-covalent interactions. nih.gov The analysis generates two-dimensional "fingerprint plots" that summarize the intermolecular contacts. A study on N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, an analog of 2-(4-bromophenoxy)ethanol, quantified the percentage contribution of different interactions to the total Hirshfeld surface. nih.gov These interactions include hydrogen bonding (O···H, N···H), halogen contacts (Br···H), and van der Waals forces (H···H, C···H). nih.govresearchgate.net

Energy framework analysis further quantifies the interaction energies between molecular pairs in the crystal, visualizing the strength and nature (e.g., electrostatic, dispersion) of the packing forces. nih.gov For the aforementioned analog, dispersion forces were found to be dominant in stabilizing the crystal structure. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 31.4 |

| C···H/H···C | 22.2 |

| O···H/H···O | 18.0 |

| Br···H/H···Br | 15.1 |

| Br···C/C···Br | 3.2 |

| N···H/H···N | 2.8 |

| Other | 7.3 |

Data represents the percentage of intermolecular contacts on the Hirshfeld surface for the analog N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, offering insights into conformational changes, ligand-receptor stability, and solvent effects that are not captured by static models like molecular docking. researchgate.net

In the context of 2-(4-bromophenoxy)ethanol and its analogs, MD simulations can be used to:

Assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a solvated environment over nanoseconds, researchers can observe whether the ligand remains stably bound in the active site.

Analyze the flexibility of both the ligand and the protein, identifying conformational changes that may occur upon binding.

Calculate the binding free energy between the ligand and the target, providing a more accurate estimation of binding affinity than docking scores alone.

Studies on related brominated aromatic compounds, such as polybrominated diphenyl ethers, have utilized MD simulations to understand their behavior in biological environments like lipid membranes. researchgate.net These simulations help to characterize how such molecules partition and orient themselves within different phases, which is crucial for understanding their bioavailability and potential mechanisms of action.

QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. mdpi.comresearchgate.net

For analogs of 2-(4-bromophenoxy)ethanol, such as phenoxyacetic acid and phenoxyacetamide derivatives, QSAR studies have been developed to predict various biological properties, including herbicidal or enzyme inhibitory activities. researchgate.netnih.govnih.gov The process involves:

Data Set Compilation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques.

A validated QSAR model can be a valuable tool for virtually screening large libraries of compounds and prioritizing the synthesis of derivatives with potentially enhanced activity, thereby accelerating the drug discovery or agrochemical development process. mdpi.com

Advanced Analytical Characterization in 2 4 Bromophenoxy Ethanol Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(4-Bromophenoxy)ethanol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its nuclei, primarily ¹H (proton) and ¹³C. While specific experimental NMR data for 2-(4-Bromophenoxy)ethanol is not widely available in publicly accessible literature, the expected spectral features can be predicted based on its molecular structure.

¹H NMR Spectroscopy would provide information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring and the aliphatic protons of the ethanol (B145695) side chain. The four aromatic protons would appear as two sets of doublets (an AA'BB' system) due to the para-substitution pattern. The two methylene (B1212753) groups (-OCH₂- and -CH₂OH) would each produce a triplet, resulting from coupling with each other. The hydroxyl (-OH) proton would typically appear as a broad singlet.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of 2-(4-Bromophenoxy)ethanol would be expected to show six distinct signals: four for the aromatic carbons (with two having higher intensity due to symmetry) and two for the aliphatic carbons of the ethoxy group. The carbon attached to the bromine atom would be significantly influenced by the halogen's electronic effects.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity.

COSY would show correlations between adjacent protons, confirming the coupling between the -OCH₂- and -CH₂OH protons.

HSQC would reveal one-bond correlations between protons and the carbons they are directly attached to, allowing for unambiguous assignment of the signals for each CH₂ group and the aromatic CH groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Bromophenoxy)ethanol

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| Aromatic CH (ortho to O) | ~6.8 - 7.0 | ~116 | Doublet |

| Aromatic CH (ortho to Br) | ~7.3 - 7.5 | ~132 | Doublet |

| Aromatic C-O | - | ~158 | - |

| Aromatic C-Br | - | ~113 | - |

| -OCH₂- | ~4.0 - 4.2 | ~69-70 | Triplet |

| -CH₂OH | ~3.9 - 4.1 | ~61-62 | Triplet |

| -OH | Variable (broad) | - | Singlet |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(4-Bromophenoxy)ethanol displays characteristic absorption bands that confirm its structure. nist.gov Data from the NIST WebBook shows key absorptions corresponding to the hydroxyl, ether, and aromatic components of the molecule. nist.gov

Key vibrational modes observed in the IR spectrum include a strong, broad absorption for the O-H stretching of the alcohol group, typically found around 3400 cm⁻¹. The C-O stretching vibrations of the ether and alcohol groups appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to peaks in the 1600-1475 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for 2-(4-Bromophenoxy)ethanol

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | ~3400 | Strong, Broad |

| C-H Stretch (Aromatic) | ~3050-3100 | Medium |

| C-H Stretch (Aliphatic) | ~2850-2950 | Medium |

| C=C Stretch (Aromatic) | ~1480-1600 | Medium-Strong |

| C-O Stretch (Aryl Ether) | ~1240 | Strong |

| C-O Stretch (Alcohol) | ~1050-1080 | Strong |

| C-Br Stretch | ~500-600 | Medium |

Data is interpreted from the spectrum available on the NIST WebBook. nist.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Standard Mass Spectrometry (MS) using electron ionization (EI) reveals the molecular weight and characteristic fragmentation patterns. The mass spectrum of 2-(4-Bromophenoxy)ethanol shows a molecular ion peak [M]⁺ at m/z 216 and 218, with a characteristic ~1:1 intensity ratio due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). nist.gov The base peak in the spectrum typically results from the cleavage of the C-C bond alpha to the hydroxyl group, leading to the loss of a CH₂OH radical and forming the stable 4-bromophenoxy cation at m/z 171/173. nist.gov Another significant fragment corresponds to the loss of the entire hydroxyethyl (B10761427) group, resulting in a bromophenyl cation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula (C₈H₉BrO₂). uni.lu This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Predicted accurate mass values for protonated adducts like [M+H]⁺ are essential for such confirmations. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. uni.lu This is particularly useful for analyzing the purity of 2-(4-Bromophenoxy)ethanol or monitoring its presence in complex mixtures. The compound can be separated using reverse-phase chromatography and subsequently ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer.

Table 3: Key Mass Spectrometry Data for 2-(4-Bromophenoxy)ethanol

| Ion/Fragment Description | m/z Value (⁷⁹Br / ⁸¹Br) | Notes |

| Molecular Ion [M]⁺ | 216 / 218 | Corresponds to the molecular weight of C₈H₉BrO₂. |

| [M - CH₂OH]⁺ | 185 / 187 | Loss of the hydroxymethyl radical. |

| [4-Bromophenoxy]⁺ | 171 / 173 | Often the base peak, resulting from alpha-cleavage. |

| [C₆H₄Br]⁺ | 155 / 157 | Loss of the ethoxyethanol side chain. |

| [M+H]⁺ (HRMS Prediction) | 216.98587 / 218.98382 | Predicted accurate mass for the protonated molecule. rsc.org |

X-ray Diffraction (XRD) Studies for Solid-State Structure

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

As of now, there are no publicly available reports of a single-crystal X-ray diffraction study for 2-(4-Bromophenoxy)ethanol. Were such a study to be conducted on a suitable single crystal, it would yield critical structural data, including:

The crystal system and space group.

The conformation of the ethoxyethanol side chain relative to the bromophenyl ring.

The nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.

This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation and purification of 2-(4-Bromophenoxy)ethanol from reaction mixtures and for assessing its purity.

Column chromatography is a fundamental purification technique in organic synthesis. For 2-(4-Bromophenoxy)ethanol, both traditional silica (B1680970) gel chromatography and High-Performance Liquid Chromatography (HPLC) are effective.

In preparative laboratory settings, flash column chromatography using silica gel as the stationary phase is commonly employed. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate (B1210297), would typically be used as the mobile phase to effectively separate the moderately polar product from nonpolar byproducts and highly polar impurities.

For analytical purposes, reverse-phase HPLC (a type of column chromatography) is a suitable method for assessing the purity of 2-(4-Bromophenoxy)ethanol. One established method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. This method is scalable and can be adapted for preparative separation to isolate impurities. For applications requiring mass spectrometry detection (LC-MS), the phosphoric acid in the mobile phase is typically replaced with a volatile acid like formic acid.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique widely employed in research involving 2-(4-Bromophenoxy)ethanol. Its application is crucial for the qualitative monitoring of synthesis reactions, the assessment of compound purity, and the preliminary optimization of conditions for large-scale purification by column chromatography. chemistryhall.comlibretexts.org The simplicity, speed, and low cost of TLC make it an invaluable tool in the organic chemistry laboratory. libretexts.org

The primary use of TLC in the context of 2-(4-Bromophenoxy)ethanol research is to monitor the progress of its synthesis, which commonly involves the reaction of 4-bromophenol (B116583) with a 2-carbon electrophile, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide. libretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of the reactants and the formation of the desired product. chemistryhall.comlibretexts.org

The separation on a standard TLC plate, which typically uses silica gel as the stationary phase, is based on the principle of differential polarity. libretexts.org The stationary phase is highly polar, and a less polar mobile phase (eluent) moves up the plate via capillary action. libretexts.org Compounds with higher polarity interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). libretexts.org Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, leading to a higher Rf value. libretexts.org

In the synthesis of 2-(4-Bromophenoxy)ethanol from 4-bromophenol, the product is generally less polar than the starting phenolic reactant due to the etherification of the acidic phenolic hydroxyl group. Therefore, 2-(4-Bromophenoxy)ethanol will exhibit a higher Rf value than 4-bromophenol in a given normal-phase TLC system. This difference in Rf values allows for clear differentiation between the starting material and the product on the developed chromatogram.

The choice of mobile phase is critical for achieving effective separation. For compounds with moderate polarity like 2-(4-Bromophenoxy)ethanol, mixtures of a nonpolar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane) are commonly used. walisongo.ac.id The ratio of these solvents is adjusted to optimize the separation, with the goal of obtaining Rf values for the compounds of interest ideally between 0.2 and 0.8. chemistryhall.com For instance, a mobile phase consisting of n-hexane and ethyl acetate in a 5:1 ratio has been successfully used for monitoring the synthesis of structurally similar phenoxyacetate (B1228835) compounds. walisongo.ac.id Another system that could be applied involves toluene (B28343) and acetone (B3395972), which has been used for the related compound phenoxyethanol (B1677644). researchgate.net

Visualization of the separated spots on the TLC plate is achieved through various methods. Since 2-(4-Bromophenoxy)ethanol contains a benzene (B151609) ring, it is UV-active and can be visualized under a UV lamp, typically at 254 nm, where it will appear as a dark spot on a fluorescent background. libretexts.org For compounds that are not UV-active or for more sensitive detection, chemical staining agents can be employed. A potassium permanganate (B83412) (KMnO4) stain is effective as it reacts with the hydroxyl group present in 2-(4-Bromophenoxy)ethanol, appearing as a yellow or brown spot on a purple background. libretexts.org Other general-purpose stains like phosphomolybdic acid (PMA) can also be used, which react with most organic compounds upon heating to produce colored spots. chemistryhall.com

Illustrative TLC Monitoring of 2-(4-Bromophenoxy)ethanol Synthesis

The following table provides representative data for the TLC analysis during the synthesis of 2-(4-Bromophenoxy)ethanol from 4-bromophenol and 2-bromoethanol.

| Compound | Structure | Relative Polarity | Expected Rf Value | Visualization Method(s) |

|---|---|---|---|---|

| 4-Bromophenol (Starting Material) | Br-C₆H₄-OH | High | ~ 0.30 | UV (254 nm), Potassium Permanganate, PMA |

| 2-Bromoethanol (Starting Material) | Br-CH₂CH₂-OH | High | ~ 0.35 | Potassium Permanganate, PMA |

| 2-(4-Bromophenoxy)ethanol (Product) | Br-C₆H₄-OCH₂CH₂OH | Moderate | ~ 0.55 | UV (254 nm), Potassium Permanganate, PMA |

As the reaction proceeds, the spot corresponding to 4-bromophenol (Rf ≈ 0.30) will diminish in intensity, while the new spot corresponding to 2-(4-Bromophenoxy)ethanol (Rf ≈ 0.55) will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. libretexts.org The use of a co-spot, where the reaction mixture is spotted on top of the starting material standard, can help to definitively confirm the consumption of the reactant. libretexts.org

Applications in Materials Science and Industrial Chemistry

Role as Building Blocks for Specialty Chemicals

The dual functionality of 2-(4-Bromophenoxy)ethanol allows it to serve as a precursor in multi-step synthetic pathways to create complex, high-value specialty chemicals. The hydroxyl group can undergo typical alcohol reactions such as etherification or esterification, while the bromo-substituted phenyl ring provides a site for carbon-carbon bond formation or conversion into other functional groups.

A primary application is in the synthesis of organometallic reagents. Specifically, 2-(4-Bromophenoxy)ethanol is used to prepare lithium 2-(4-lithiophenoxy)ethoxide. This transformation is achieved through a lithium-halogen exchange reaction, where the bromine atom is replaced by lithium, creating a highly reactive organolithium compound. youtube.comyoutube.com Organometallic reagents like this are powerful nucleophiles and strong bases, widely used in organic synthesis to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and epoxides. libretexts.orglibretexts.org

The 2-(4-bromophenoxy) moiety itself is a recognized scaffold in the creation of other complex molecules. For instance, the related structure in 2-(4-Bromophenoxy)propanohydrazide has been identified as a key intermediate for synthesizing heterocyclic compounds, including azoles and 1,3,4-oxadiazoles, which are important in medicinal chemistry and materials science. researchgate.net This highlights the utility of the core bromophenoxy structure as a foundational element for building diverse specialty chemicals.

| Precursor | Reaction Type | Key Reagents | Resulting Specialty Chemical | Primary Application of Product |

|---|---|---|---|---|

| 2-(4-Bromophenoxy)ethanol | Lithium-Halogen Exchange | Alkyllithium (e.g., n-Butyllithium) | Lithium 2-(4-lithiophenoxy)ethoxide | Organometallic reagent for C-C bond formation |

Potential in Polymer and Macrocycle Synthesis

The structure of 2-(4-Bromophenoxy)ethanol makes it a promising candidate for use in the synthesis of advanced polymers and macrocycles. Its two distinct functional groups—a primary alcohol and an aryl bromide—allow it to be incorporated into polymer chains or used to form large ring structures.

The primary hydroxyl group enables 2-(4-Bromophenoxy)ethanol to act as a monomer or an initiator in polymerization reactions. For example, it could be used in the synthesis of polyethers through nucleophilic substitution polymerization, where the alkoxide derived from the alcohol attacks an electrophilic monomer. researchgate.net Its incorporation would introduce a pendant bromophenyl group at each repeating unit. This pendant group provides a site for post-polymerization modification, where the bromine atom can be transformed into other functionalities or used as a reactive site for cross-linking or grafting, similar to strategies used on other functional polymers like poly(4-hydroxystyrene). rsc.orgnih.gov

While specific examples in the synthesis of macrocycles are not extensively documented, the molecule's architecture is suitable for such applications. Macrocycles are large ring structures often prized for their unique chemical and physical properties. mdpi.com The distance between the hydroxyl and bromo groups in 2-(4-Bromophenoxy)ethanol or its derivatives could facilitate intramolecular cyclization reactions, leading to the formation of macrocyclic ethers with a bromophenyl unit embedded in the structure.

| Functional Group Utilized | Potential Polymerization / Cyclization Type | Potential Product Class | Role of 2-(4-Bromophenoxy)ethanol |

|---|---|---|---|

| Hydroxyl (-OH) | Polycondensation / Polyetherification | Functional Polyethers | Monomer |

| Aryl Bromide (Ar-Br) | Post-polymerization Modification (e.g., Cross-coupling) | Cross-linked or Grafted Polymers | Functional Repeating Unit |